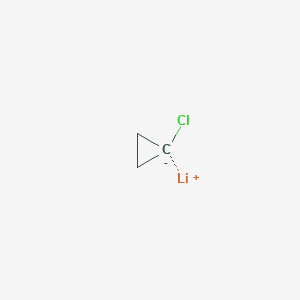
lithium;chlorocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;chlorocyclopropane is a compound that combines lithium and chlorocyclopropane. Chlorocyclopropane is an organochlorine compound with the chemical formula C3H5Cl . It belongs to the haloalkane family and is known for its reactivity due to the strained three-membered cyclopropane ring . Lithium, on the other hand, is an alkali metal known for its applications in various fields, including medicine and energy storage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorocyclopropane can be synthesized through the photoreaction of cyclopropane and chlorine gas, which generates polychlorinated compounds that can be separated by physical means . When chlorocyclopropane reacts with lithium metal in ether, it produces bicyclopropane . Additionally, chlorocyclopropane can react with magnesium to obtain cyclopropylmagnesium chloride .
Industrial Production Methods: the synthesis of chlorocyclopropane and its subsequent reaction with lithium metal in ether to produce bicyclopropane can be scaled up for industrial purposes .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium;chlorocyclopropane undergoes various types of reactions, including substitution and reduction reactions. For instance, chlorocyclopropane reacts with lithium metal to produce bicyclopropane . It also undergoes chlorine-lithium exchange reactions when treated with butyllithium in tetrahydrofuran (THF) at low temperatures .
Common Reagents and Conditions:
Substitution Reactions: Chlorocyclopropane reacts with lithium metal in ether to produce bicyclopropane.
Reduction Reactions: Chlorocyclopropane undergoes chlorine-lithium exchange on treatment with butyllithium in THF at low temperatures.
Major Products:
Bicyclopropane: Formed from the reaction of chlorocyclopropane with lithium metal.
Organolithium Species: Generated from the chlorine-lithium exchange reaction.
Applications De Recherche Scientifique
Lithium;chlorocyclopropane has various scientific research applications, particularly in the field of organic synthesis. The transformations of cyclopropenes, which are related to chlorocyclopropane, have attracted the attention of organic chemists due to their diverse reactivities . These compounds are used in reactions involving vinylmetal carbenes, metal complex insertion, addition reactions with 1,3-dipoles, and radical reactions . Additionally, lithium compounds are widely used in the development of advanced batteries, including lithium-ion batteries and lithium-metal batteries .
Mécanisme D'action
The mechanism of action of lithium;chlorocyclopropane involves the reactivity of the strained cyclopropane ring and the lithium ion. The lithium ion can displace other cations in various reactions, leading to the formation of new compounds . In the case of chlorocyclopropane, the lithium ion facilitates the formation of bicyclopropane through a substitution reaction . The precise molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
- Fluorocyclopropane
- Bromocyclopropane
- Iodocyclopropane
- Pentachlorocyclopropane
Comparison: Lithium;chlorocyclopropane is unique due to the presence of both lithium and the strained cyclopropane ring. This combination imparts distinct reactivity compared to other haloalkanes. For example, while fluorocyclopropane, bromocyclopropane, and iodocyclopropane are also members of the haloalkane family, they do not exhibit the same reactivity with lithium metal to form bicyclopropane . Additionally, the lithium ion’s ability to participate in various reactions makes this compound a valuable compound in organic synthesis and other scientific research applications .
Propriétés
Numéro CAS |
396728-32-8 |
|---|---|
Formule moléculaire |
C3H4ClLi |
Poids moléculaire |
82.5 g/mol |
Nom IUPAC |
lithium;chlorocyclopropane |
InChI |
InChI=1S/C3H4Cl.Li/c4-3-1-2-3;/h1-2H2;/q-1;+1 |
Clé InChI |
WTBAHEXUWPAIPB-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1C[C-]1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)
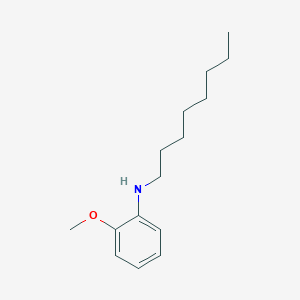
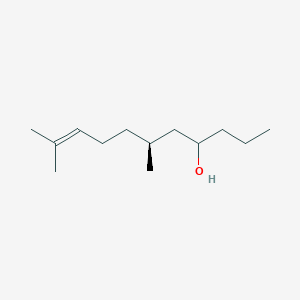
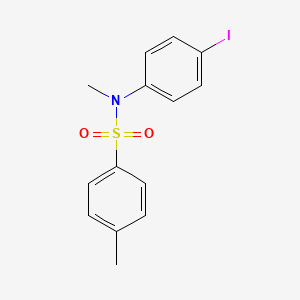
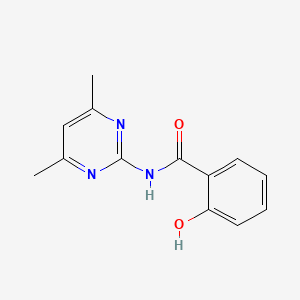
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)
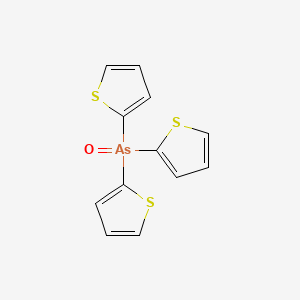
![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)
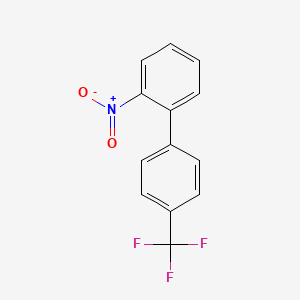
![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)
